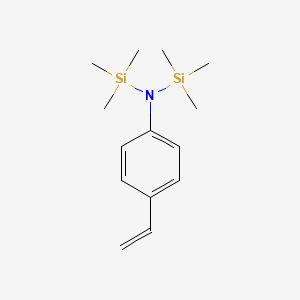
6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid is a quinoxaline derivative. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry, materials science, and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid typically involves the functionalization of quinoxaline scaffolds. One common method is the reaction of quinoxaline-2,3-dione with methylsulfonyl chloride in the presence of a base, followed by hydrolysis to introduce the hydroxy group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of dihydroquinoxaline derivatives.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and fluorescent materials
Mechanism of Action
The mechanism of action of 6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)quinoxaline-2-carboxylic acid
- 3-(Methylsulfanyl)quinoxaline-2-carboxylic acid
- 3-(Amino)quinoxaline-2-carboxylic acid
Uniqueness
6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid is unique due to the presence of both a hydroxy group and a methylsulfonyl group on the quinoxaline scaffold. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8N2O5S |
|---|---|
Molecular Weight |
268.25 g/mol |
IUPAC Name |
6-methylsulfonyl-3-oxo-4H-quinoxaline-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O5S/c1-18(16,17)5-2-3-6-7(4-5)12-9(13)8(11-6)10(14)15/h2-4H,1H3,(H,12,13)(H,14,15) |
InChI Key |
LAUTVEIFKJKPGL-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(C(=O)N2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




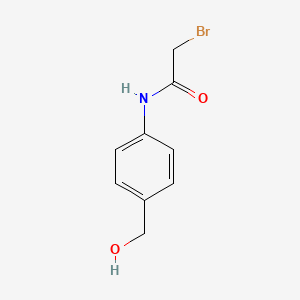

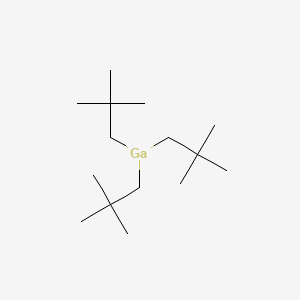



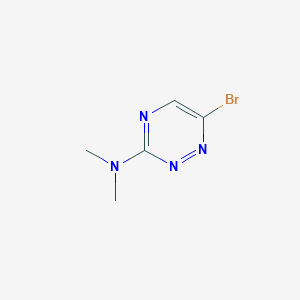
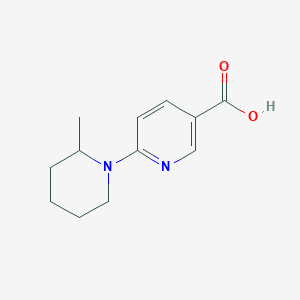

![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-](/img/structure/B8631166.png)
![8-Bromo-7-(4-chlorophenyl)-1,2,4-triazolo[4,3-a]pyridin-3(2h)-one](/img/structure/B8631168.png)
